molecular formula C21H29BrN4O2S B2475020 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide CAS No. 932501-94-5

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2475020
CAS No.: 932501-94-5
M. Wt: 481.45
InChI Key: UDPAGWZLILWUJM-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of N,N-dimethylaniline to form 4-bromo-N,N-dimethylaniline . This intermediate can then undergo further reactions to introduce the sulfonamide and piperazine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide apart is the combination of functional groups, which imparts unique chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and reactivity compared to simpler analogs.

Biological Activity

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. Its structure, which includes a bromine atom, a dimethylamino group, and a piperazine ring, positions it as a candidate for therapeutic applications, including cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula for this compound is C22H29BrN4O2SC_{22}H_{29}BrN_{4}O_{2}S, with a molecular weight of approximately 485.39 g/mol. The presence of various functional groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC22H29BrN4O2S
Molecular Weight485.39 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H29BrN4O2S

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. It may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways crucial for cell proliferation and survival. For instance, compounds with similar structures have shown efficacy in inhibiting kinases involved in cancer progression.

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The compound may inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Benzene sulfonamides have been noted for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial efficacy remains limited.

Case Studies

  • Anticancer Efficacy : A study involving a related sulfonamide demonstrated significant inhibition of cell growth in human breast cancer cells (MCF-7). The mechanism was linked to the downregulation of key proteins involved in the cell cycle.
  • Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, similar compounds showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL, indicating potential effectiveness against common pathogens.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-bromo-N-(2-(4-(dimethylamino)phenyl)ethyl)benzamideLacks piperazine ringModerate anticancer activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamideLacks bromine atomStrong enzyme inhibition
4-bromo-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamideLacks dimethylamino groupLimited bioactivity

Properties

IUPAC Name

4-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN4O2S/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-29(27,28)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAGWZLILWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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